2-(2,4-Difluorophenoxy)butanoyl chloride

Description

Nomenclature and Structural Characterization of 2-(2,4-Difluorophenoxy)butanoyl Chloride

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

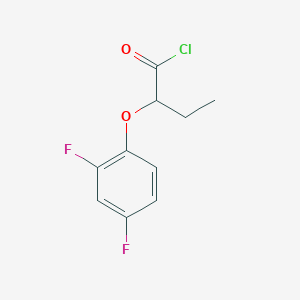

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature reflects the structural components of the molecule, beginning with the butanoyl chloride backbone that contains four carbon atoms in the main chain, with the carbonyl carbon bearing a chlorine atom. The 2-position of the butanoyl chain is substituted with a 2,4-difluorophenoxy group, indicating that the phenoxy ring contains fluorine atoms at the 2 and 4 positions relative to the oxygen atom attachment point.

Alternative designations for this compound include several synonyms documented in chemical databases. The compound is registered under the Chemical Abstracts Service number 1160257-44-2. Additional identifiers include the molecular database number MFCD12197825 and various supplier catalog numbers such as ALBB-011252 and BBL014895. These alternative designations facilitate cross-referencing across different chemical databases and commercial suppliers.

The Simplified Molecular Input Line Entry System representation of this compound is CCC(C(=O)Cl)OC1=C(C=C(C=C1)F)F. This notation provides a linear text-based description of the molecular structure, enabling computational analysis and database searches. The International Chemical Identifier string InChI=1S/C10H9ClF2O2/c1-2-8(10(11)14)15-9-4-3-6(12)5-7(9)13/h3-5,8H,2H2,1H3 offers another standardized method for representing the molecular structure.

Molecular Formula and Weight Analysis

The molecular formula C10H9ClF2O2 indicates the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, two fluorine atoms, and two oxygen atoms. The molecular weight is precisely 234.63 grams per mole, as confirmed by multiple sources. This molecular weight calculation accounts for the atomic masses of all constituent elements and provides essential information for analytical chemistry applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H9ClF2O2 | |

| Molecular Weight | 234.63 g/mol | |

| Chemical Abstracts Service Number | 1160257-44-2 | |

| Molecular Database Number | MFCD12197825 |

The elemental composition analysis reveals specific percentages for each element within the compound. Carbon represents the largest mass percentage due to the aromatic ring and alkyl chain components. The presence of two fluorine atoms contributes significantly to the molecular weight while affecting the electronic properties of the aromatic system. The chlorine atom in the acyl chloride functional group provides reactive characteristics typical of this class of compounds.

The molecular structure consists of a butanoyl chloride chain linked through an ether oxygen to a difluorinated benzene ring. The fluorine atoms positioned at the 2 and 4 positions of the phenoxy ring create an asymmetric substitution pattern that influences both the physical properties and reactivity of the compound. The acyl chloride functional group serves as a highly reactive center for nucleophilic substitution reactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through the analysis of both proton and carbon-13 nuclei. The aromatic region of the proton nuclear magnetic resonance spectrum displays characteristic patterns resulting from the difluorinated benzene ring. The fluorine substituents at the 2 and 4 positions create distinctive coupling patterns and chemical shift values that distinguish this compound from other phenoxy derivatives.

The aliphatic region reveals signals corresponding to the butanoyl chain, with the methyl group appearing as a triplet due to coupling with the adjacent methylene group. The methylene protons adjacent to the carbonyl group exhibit characteristic chemical shifts influenced by the electron-withdrawing effect of the carbonyl carbon. The proton at the 2-position of the butanoyl chain, which bears the phenoxy substituent, appears as a characteristic multiplet with specific coupling patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing in the characteristic region for acyl chlorides. The aromatic carbons bearing fluorine substituents display typical chemical shifts and carbon-fluorine coupling patterns. The aliphatic carbons of the butanoyl chain appear at their expected chemical shift values, with the carbon bearing the phenoxy group showing distinctive downfield characteristics due to the oxygen substitution.

Infrared Absorption Profile Analysis

Infrared spectroscopy reveals distinctive absorption bands that enable identification of functional groups within this compound. The carbonyl stretching vibration appears in the characteristic region for acyl chlorides, typically between 1650 and 1750 wavenumbers. This strong absorption band serves as a primary diagnostic feature for the acyl chloride functional group and distinguishes it from other carbonyl-containing compounds.

The carbon-hydrogen stretching vibrations provide additional structural information, with aromatic carbon-hydrogen stretches appearing above 3000 wavenumbers and aliphatic carbon-hydrogen stretches below this threshold. However, the presence of fluorine substituents on the aromatic ring can influence these typical patterns, as halogenated compounds may exhibit carbon-hydrogen stretching frequencies that deviate from standard ranges.

Carbon-fluorine stretching vibrations represent crucial diagnostic features for this fluorinated compound. The carbon-fluorine bond stretching typically appears at higher wavenumbers compared to other carbon-halogen bonds due to the low atomic mass of fluorine. The presence of two fluorine atoms in the 2 and 4 positions creates specific absorption patterns that can be used for structural confirmation and quantitative analysis.

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) stretch | 1650-1750 | Strong |

| Aromatic C-H stretch | 3020-3080 | Medium |

| Aliphatic C-H stretch | 2800-3000 | Medium |

| C-F stretch | 1000-1300 | Strong |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the molecular weight of the intact compound. The presence of chlorine creates a distinctive isotope pattern due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fragmentation patterns follow predictable pathways typical of acyl chlorides and aromatic ether compounds. Loss of the chlorine atom from the molecular ion creates a significant fragment corresponding to the acylium ion. Alpha cleavage adjacent to the carbonyl group produces characteristic fragment ions that provide structural confirmation. The phenoxy portion of the molecule may fragment to produce substituted phenol or phenoxide ions.

The difluorinated aromatic ring contributes specific fragmentation patterns that distinguish this compound from other halogenated derivatives. Loss of hydrogen fluoride or sequential loss of fluorine atoms creates characteristic mass spectral peaks. The butanoyl chain undergoes typical aliphatic fragmentation, including McLafferty rearrangement and alpha cleavage processes that produce diagnostic fragment ions.

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be either the substituted phenoxide ion or a rearranged acylium species. The relative intensities of fragment ions provide additional structural information and can be used for compound identification and purity assessment.

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-8(10(11)14)15-9-4-3-6(12)5-7(9)13/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUWDEJDNKJEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)butanoyl chloride typically involves the reaction of 2,4-difluorophenol with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2,4-Difluorophenol+Butanoyl chloride→2-(2,4-Difluorophenoxy)butanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)butanoyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often at room temperature.

Hydrolysis: This reaction typically requires aqueous conditions and can be catalyzed by acids or bases.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products

Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

Scientific Research Applications

Proteomics

In proteomics, 2-(2,4-Difluorophenoxy)butanoyl chloride is utilized as a reagent for the modification of proteins. This modification is crucial for studying protein structure and function. It can facilitate the attachment of various functional groups to proteins, aiding in the analysis of protein interactions and dynamics.

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique chemical properties allow it to participate in reactions that lead to the formation of biologically active compounds. For instance, it can be involved in the synthesis of amides and esters that are essential for drug development.

Organic Synthesis

As a versatile building block, this compound is employed in organic synthesis to create more complex molecules. This includes its use in coupling reactions and acylation processes that are fundamental in synthetic organic chemistry.

Material Science

In material science, this compound is investigated for its potential in developing novel materials with specific properties. Its reactivity as an acylating agent allows for the modification of polymers and other materials to enhance their performance characteristics.

Case Studies

Case Study 1: Application in Drug Development

A study explored the synthesis of novel pharmaceutical agents using this compound as an acylating agent. The resulting compounds exhibited promising biological activity against specific targets in cancer therapy.

Case Study 2: Protein Modification Techniques

Research demonstrated the effectiveness of this compound in modifying proteins for mass spectrometry analysis. The modifications facilitated better identification and quantification of proteins within complex biological samples.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)butanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substitution

Halogenation significantly influences reactivity, polarity, and biological activity. For example:

- 2-(2,4-Dichlorophenoxy)butanoyl chloride (CAS 854874-29-6): Replacing fluorine with chlorine increases molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and enhances lipophilicity (higher LogP). Chlorine’s larger atomic radius may also reduce volatility compared to fluorine analogs .

- 2-(2,4-Difluorophenoxy)propanoyl chloride (CAS 847866-93-7): The shorter propanoyl chain reduces molecular weight (220.60 g/mol) compared to butanoyl derivatives, lowering boiling point (255.3°C at 760 mmHg) and slightly decreasing LogP (2.59 vs. ~3.0–3.6 for butanoyl analogs) .

Influence of Acyl Chain Length

Elongating the acyl chain from propanoyl to butanoyl increases molecular weight and steric bulk. For instance:

- 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride (C₁₁H₁₀ClF₃O₂) has a molecular weight of 266.64 g/mol and LogP of 3.63, reflecting enhanced hydrophobicity due to the butanoyl chain and trifluoromethyl group .

- Comparatively, 2-(2,4-Difluorophenoxy)propanoyl chloride (C₉H₇ClF₂O₂) has a lower molecular weight (220.60 g/mol) and LogP (2.59), demonstrating how chain length modulates physicochemical properties .

Impact of Electron-Withdrawing Groups

The trifluoromethyl (-CF₃) group in 2-[3-(trifluoromethyl)phenoxy]butanoyl chloride introduces strong electron-withdrawing effects, polarizing the aromatic ring and increasing electrophilicity at the carbonyl carbon. This enhances reactivity in nucleophilic acyl substitution reactions compared to difluoro or dichloro analogs .

Data Tables

*Estimated based on structural similarity.

Biological Activity

2-(2,4-Difluorophenoxy)butanoyl chloride is an organic compound with the molecular formula C₁₀H₉ClF₂O₂ and a molecular weight of 234.63 g/mol. This compound is characterized by its unique chemical structure, which includes a butanoyl chloride moiety linked to a 2,4-difluorophenoxy group. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it an interesting candidate for various applications in chemical synthesis and biological research.

The compound is primarily used in proteomics research, indicating its relevance in biochemical studies involving proteins. Its structure suggests potential interactions with various biological targets, particularly due to the fluorine substituents that may influence binding affinities and selectivity.

1. Antimicrobial Properties

Research indicates that compounds with similar fluorinated structures often exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have been shown to inhibit the growth of bacteria such as Staphylococcus aureus. The introduction of fluorine generally increases lipophilicity, enhancing the biological availability and efficacy of such compounds against microbial pathogens .

2. Enzyme Interactions

Fluorinated compounds typically demonstrate enhanced interactions with enzymes. The presence of fluorine can alter the electronic properties of the molecule, potentially improving binding to active sites on enzymes or receptors. This characteristic may lead to increased inhibition or activation of specific biochemical pathways.

Case Study 1: Synthesis and Evaluation

In a study focusing on similar compounds, researchers synthesized various derivatives and evaluated their biological activities. A notable finding was that compounds with fluorine substitutions displayed improved antimicrobial properties compared to their non-fluorinated counterparts. This suggests that this compound may follow a similar trend .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that the position and number of fluorine atoms significantly affect the biological activity of phenoxy derivatives. Compounds with multiple fluorine substitutions exhibited higher potency in inhibiting bacterial growth than those with fewer or no fluorine atoms . This reinforces the hypothesis that this compound could possess notable biological activities due to its structural features.

Table 1: Comparison of Biological Activities

| Compound Name | MIC (µM) | MBC (µM) | Biological Activity |

|---|---|---|---|

| MA-1156 (Fluoroaryl derivative) | 16 | 16 | Strong antibacterial activity |

| MA-1115 | 32 | 32 | Moderate antibacterial activity |

| MA-1116 | 64 | 128 | Lower antibacterial activity |

| This compound | TBD | TBD | Potentially significant |

Molecular Mechanisms

The mechanisms by which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition : Binding to specific enzymes may lead to inhibition of metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular responses.

- Transport Dynamics : Its interaction with cellular transporters could facilitate its distribution within tissues, enhancing its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2,4-difluorophenoxy)butanoyl chloride, and how does pH influence yield?

- Methodological Answer : Synthesis typically involves coupling 2,4-difluorophenol with butanoyl chloride derivatives under nucleophilic acyl substitution. Control pH between 3–6 (preferably pH 4) using buffered conditions to minimize side reactions like hydrolysis. Post-reaction, isolate the product via water-immiscible solvent extraction (e.g., dichloromethane) and purify by reduced-pressure distillation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹⁹F NMR to confirm the presence of fluorinated aromatic protons and acyl chloride functionality. FT-IR can validate the C=O stretch (~1800 cm⁻¹) and C-Cl bond. Mass spectrometry (EI-MS) provides molecular weight verification. For structural elucidation, compare experimental data with computational 3D models generated via software like Gaussian .

Q. How can researchers mitigate hydrolysis of the acyl chloride group during purification?

- Methodological Answer : Perform reactions under anhydrous conditions (e.g., Schlenk line) using dried solvents. Post-synthesis, avoid aqueous workup; instead, use inert solvent systems (e.g., hexane/ethyl acetate) for column chromatography. Store the compound in sealed containers with desiccants like molecular sieves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer : Replace the acyl chloride with sulfonamide or ester groups to evaluate bioactivity shifts. For example, react with 3-pyridylamines to form sulfonamide derivatives (as in ) and test inhibitory effects on enzymes like phospholipase A₂. Compare IC₅₀ values across derivatives to identify critical functional groups .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) at the acyl chloride carbon. Solvent effects can be modeled via COSMO-RS. Pair computational results with experimental kinetic studies (e.g., reaction with amines) to validate predictions .

Q. How do electron-withdrawing substituents (e.g., -F, -Cl) on the phenoxy ring influence the compound’s stability and reactivity?

- Methodological Answer : Synthesize analogs with varying halogen substituents (e.g., 2,4-dichlorophenoxy vs. 2,4-difluorophenoxy) and compare their thermal stability via thermogravimetric analysis (TGA). Reactivity differences can be assessed using Hammett constants (σ) to correlate substituent effects with reaction rates in nucleophilic acyl substitutions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Systematically test variables such as catalyst choice (e.g., DMAP vs. pyridine), solvent polarity, and reaction temperature. Use design-of-experiments (DoE) software (e.g., JMP) to identify critical factors. Purity assessments via HPLC can differentiate between yield discrepancies caused by side reactions vs. purification losses .

Q. How can researchers identify and characterize by-products formed during large-scale synthesis?

- Methodological Answer : Employ LC-MS/MS to detect trace impurities. For structural confirmation, isolate by-products via preparative HPLC and analyze with 2D NMR (e.g., HSQC, HMBC). Compare fragmentation patterns in high-resolution mass spectrometry (HRMS) with predicted structures from reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.